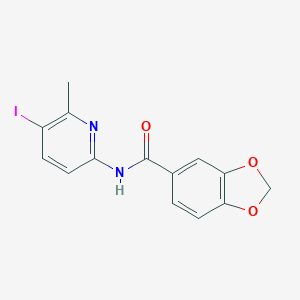![molecular formula C20H25N3O4S B244661 2-(4-methylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244661.png)
2-(4-methylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide, also known as MP-10, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its unique molecular structure and mechanism of action make it a promising candidate for the treatment of various diseases.
作用機序
2-(4-methylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide works by inhibiting the activity of certain enzymes in the body, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2, 2-(4-methylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide reduces inflammation and pain. PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a role in the regulation of various physiological processes. By inhibiting PDE4, 2-(4-methylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide increases cAMP levels, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
2-(4-methylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have antidepressant effects in animal models of depression. In addition, 2-(4-methylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One advantage of 2-(4-methylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. However, the synthesis of 2-(4-methylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is complex and requires expertise in organic chemistry. In addition, more research is needed to fully understand the biochemical and physiological effects of 2-(4-methylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide.
将来の方向性
There are several future directions for the study of 2-(4-methylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide. One area of research is the development of more efficient and cost-effective synthesis methods for 2-(4-methylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide. Another area of research is the investigation of the potential therapeutic applications of 2-(4-methylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide, including its use in the treatment of cancer and other diseases. Finally, more research is needed to fully understand the biochemical and physiological effects of 2-(4-methylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide and its mechanism of action.
合成法
The synthesis of 2-(4-methylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide involves several steps, including the reaction of 4-methylphenol with potassium carbonate in dimethylformamide to form 4-methylphenoxide. The resulting compound is then reacted with 4-(methylsulfonyl)-1-piperazine to form 4-(4-methylphenoxy)-1-piperazine. Finally, the compound is reacted with 4-bromoacetophenone in the presence of a palladium catalyst to form 2-(4-methylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide. The overall synthesis process is complex and requires expertise in organic chemistry.
科学的研究の応用
2-(4-methylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been investigated for its potential use in the treatment of depression, anxiety, and neuropathic pain. 2-(4-methylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has also shown promise in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
分子式 |
C20H25N3O4S |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
2-(4-methylphenoxy)-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H25N3O4S/c1-16-3-9-19(10-4-16)27-15-20(24)21-17-5-7-18(8-6-17)22-11-13-23(14-12-22)28(2,25)26/h3-10H,11-15H2,1-2H3,(H,21,24) |
InChIキー |
RRMYRDWSMRRLED-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
正規SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244579.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244580.png)



![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244587.png)

![N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B244592.png)



![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244600.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)